molecular formula C15H12Br2N2O2S B12113328 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Katalognummer: B12113328
Molekulargewicht: 444.1 g/mol
InChI-Schlüssel: QENZLCPLFYTVKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a dibromobenzenesulfonyl group attached to a dimethylbenzodiazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while coupling reactions can produce complex biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to the presence of both dibromobenzenesulfonyl and dimethylbenzodiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C15H12Br2N2O2S

Molekulargewicht

444.1 g/mol

IUPAC-Name

1-(2,5-dibromophenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C15H12Br2N2O2S/c1-9-5-13-14(6-10(9)2)19(8-18-13)22(20,21)15-7-11(16)3-4-12(15)17/h3-8H,1-2H3

InChI-Schlüssel

QENZLCPLFYTVKH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.